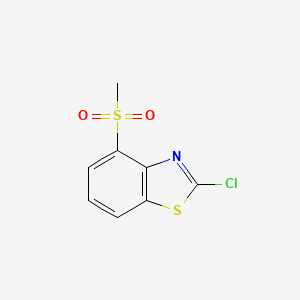

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole

説明

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole (CAS: 1105189-51-2) is a benzothiazole derivative characterized by a chlorine substituent at position 2 and a methylsulfonyl group at position 3. Its molecular formula is C₈H₆ClNO₂S₂, with a molar mass of 247.72 g/mol and a predicted density of 1.548 g/cm³ . The compound exhibits a high predicted boiling point (439.2°C) and strong acidity (pKa = -3.79), attributed to the electron-withdrawing effects of the sulfonyl and chloro groups. This compound is a key intermediate in agrochemicals, notably in the synthesis of herbicides like tembotrione and sulcotrione .

特性

IUPAC Name |

2-chloro-4-methylsulfonyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO2S2/c1-14(11,12)6-4-2-3-5-7(6)10-8(9)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRDTLZWRYCEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Chlorination Using Thionyl Chloride

- Starting Material : 4-(methylsulfonyl)-1,3-benzothiazole

- Chlorinating Agent : Thionyl chloride (SOCl₂)

- Reaction Conditions : Reflux

- Product : this compound

This method is efficient for producing the desired compound with good yields.

Analysis of Preparation Methods

Factors Influencing Synthesis

- Temperature : Lower temperatures can improve yield and purity, especially when using sulfuryl chloride.

- Solvent : Inert solvents like benzene can be used to facilitate the reaction without interfering with the chlorination process.

Research Findings and Applications

This compound exhibits significant biological activities and is utilized in various fields, including pharmaceutical research and chemical synthesis. The compound's unique structure contributes to its potential applications in drug development and as an intermediate in organic synthesis.

化学反応の分析

Types of Reactions

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to form corresponding sulfides or amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of sulfides or amines.

科学的研究の応用

Anti-Tubercular Activity

Research has demonstrated that 2-chloro-4-(methylsulfonyl)-1,3-benzothiazole exhibits promising anti-tubercular properties. It has shown effectiveness against Mycobacterium tuberculosis, potentially by interfering with bacterial cell wall synthesis or enzyme activity critical for bacterial survival .

Case Study:

In vitro studies indicated that this compound could inhibit the growth of M. tuberculosis at concentrations comparable to standard anti-tubercular drugs. The mechanism of action involves disruption of metabolic pathways essential for the bacteria's survival, which could lead to the development of new treatments for tuberculosis .

Anticancer Potential

The compound has also been explored for its anticancer properties. Various studies have indicated that it demonstrates cytotoxic effects against multiple cancer cell lines, including ovarian and breast cancers. The selective targeting of cancer cells while sparing normal cells makes it an attractive option in cancer therapy .

Research Findings:

- In vitro evaluations revealed that this compound exhibited significant inhibition of cell proliferation in cancer cell lines.

- Mechanistic studies suggest that it may induce apoptosis through the activation of specific signaling pathways involved in programmed cell death .

Biological Interactions

The interactions of this compound with biological macromolecules have been extensively studied. These interactions can lead to alterations in enzyme activity and protein function, which are crucial for its therapeutic effects.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented, contributing to its antimicrobial and anticancer activities. For instance, it may inhibit enzymes involved in bacterial metabolism or cancer cell survival pathways .

Synthetic Routes and Development

Various synthetic methods have been developed for producing this compound, including:

作用機序

The mechanism of action of 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and methylsulfonyl group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt protein-protein interactions, leading to its biological effects.

類似化合物との比較

Substituent Position and Electronic Effects

Key Compound :

- 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole : Chloro (position 2) and methylsulfonyl (position 4) groups create a para-substituted electronic environment, enhancing electrophilicity and stability.

Comparisons :

2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol ():

- Substituents: Chlorobenzenesulfonyl hydrazide at position 2.

- Melting Point : 172–174°C, lower than the target compound, likely due to hydrogen bonding from the hydrazinyl group.

- Reactivity : The hydrazinyl group introduces nucleophilic character, contrasting with the electron-deficient methylsulfonyl group in the target compound .

2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol (): Substituents: Chloro (position 5) and methoxyphenol (position 2). Structural Features: Planar rings with a dihedral angle of 1.23° between benzothiazole and phenol moieties. Stabilized by C–H···O hydrogen bonds and π-π stacking (3.7365 Å) . Biological Relevance: Methoxy and phenol groups may enhance antimicrobial activity compared to the agrochemical focus of the target compound.

5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole (): Substituents: Chloro (position 5) and 4-methoxyphenyl (position 2).

Physicochemical Properties

Notable Trends:

- Boiling Point : The target compound’s high boiling point reflects stronger dipole-dipole interactions from the polar sulfonyl group.

- Acidity : The methylsulfonyl group in the target compound lowers pKa significantly compared to analogs with electron-donating groups (e.g., methoxy).

生物活性

2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole core characterized by a chlorine atom at the second position and a methylsulfonyl group at the fourth position. These functional groups contribute to its unique chemical reactivity and biological interactions. The molecular formula is C₇H₆ClNO₂S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur, which are critical for its biological effects.

Antimicrobial Activity

Research has demonstrated that this compound exhibits anti-tubercular properties , effectively inhibiting Mycobacterium tuberculosis. The proposed mechanism involves interference with bacterial cell wall synthesis or inhibition of essential enzymes for bacterial survival.

Anticancer Potential

The compound has also been explored for its anticancer activity . It has shown cytotoxic effects against various cancer cell lines, including pancreatic cancer. In studies, it was found to possess significant antiproliferative effects, with selectivity indices indicating its potential for clinical application . A notable study highlighted that combinations of this compound with gemcitabine resulted in enhanced and synergistic effects on pancreatic cancer cell viability .

The mechanism through which this compound exerts its biological effects is primarily through its interaction with specific molecular targets such as enzymes or receptors. The chlorine atom and methylsulfonyl group enhance its binding affinity and specificity, potentially leading to enzyme inhibition or disruption of protein-protein interactions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various benzothiazole derivatives, this compound was one of the compounds tested. It demonstrated significant antiproliferative activity against pancreatic cancer cell lines (AsPC-1, Capan-2, BxPC-3). The study reported IC₅₀ values indicating effective concentrations required to inhibit cell viability significantly .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Chloro-4-(methylsulfonyl)-1,3-benzothiazole?

Answer:

A common approach involves cyclocondensation reactions. For example, 2-amino-4-chlorobenzenethiol can be reacted with a carbonyl-containing reagent (e.g., aldehydes or ketones) in the presence of a catalyst like sodium metabisulfite. A typical protocol includes refluxing in DMF or ethanol for 2–18 hours, followed by crystallization . Key steps:

- Reagent ratio : 1:1 molar ratio of thiol to aldehyde.

- Catalyst : Sodium metabisulfite (0.2 g per mmol substrate).

- Purification : Cold-water precipitation and ethanol recrystallization yield 65–80% purity.

Validate purity via melting point and spectroscopic data .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

Use a combination of techniques:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.4–8.3 ppm for benzothiazole) and sulfonyl groups (no direct proton signal; inferred via deshielding effects) .

- IR Spectroscopy : Confirm C=N (1611–1630 cm⁻¹) and S=O (1150–1300 cm⁻¹) stretches .

- LC-MS : Exact mass (e.g., 274.0317 for [M+H]⁺) matches theoretical values .

- Elemental analysis : Carbon and nitrogen content within ±0.3% of calculated values .

Advanced: How do crystallographic studies inform stability and reactivity?

Answer:

X-ray diffraction reveals intramolecular interactions critical for stability. For example:

- Dihedral angles : Planar benzothiazole and substituent rings (e.g., <2° deviation) reduce steric strain .

- Hydrogen bonding : C–H···O networks (2.5–3.0 Å) stabilize crystal packing .

- π-π stacking : Centroid distances of 3.7 Å between aromatic rings enhance thermal stability .

These features guide solvent selection (e.g., ethanol for recrystallization) and storage conditions (desiccated, inert atmosphere).

Advanced: How to resolve contradictions in spectral data during characterization?

Answer:

Discrepancies often arise from impurities or tautomeric forms. Mitigation strategies:

- Cross-validation : Compare NMR with LC-MS to rule out byproducts.

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., aromatic vs. thiazole protons) .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotamers) causing splitting .

- Elemental analysis : Confirm stoichiometry if sulfur or chlorine content deviates.

Advanced: What strategies optimize bioactivity studies for derivatives?

Answer:

- Structural diversification : Introduce substituents at the 2- or 4-positions via nucleophilic substitution (e.g., chloro displacement with amines) .

- In vitro assays : Prioritize antimicrobial (agar diffusion) and antioxidant (DPPH radical scavenging) screens .

- Docking studies : Use software (AutoDock Vina) to predict binding to targets like CYP450 enzymes, correlating with experimental IC₅₀ values .

Advanced: How to design a retrosynthetic pathway using computational tools?

Answer:

Leverage AI-driven platforms (e.g., PubChem’s retrosynthesis tool):

- Input : SMILES string or IUPAC name.

- Model selection : Combine Template_relevance (Pistachio, Reaxys) for one-step route prediction .

- Validation : Compare predicted intermediates with literature (e.g., sodium metabisulfite-mediated cyclization ).

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and goggles (chlorinated/sulfonyl groups are irritants) .

- Ventilation : Use fume hoods during synthesis (DMF and HCl vapors are toxic).

- First aid : For skin contact, rinse with water ≥15 mins; seek medical attention if inhaled .

Advanced: How to assess hydrolytic stability under physiological conditions?

Answer:

- Buffer study : Incubate in PBS (pH 7.4, 37°C) for 24–72 hrs.

- Analytical monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Kinetics : Calculate half-life (t₁/₂) using first-order decay models. Sulfonyl groups generally enhance stability vs. ester analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。